molecular formula C21H18ClFO6S2 B4320699 METHYL 5-[(2-CHLORO-6-FLUOROPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 5-[(2-CHLORO-6-FLUOROPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4320699
M. Wt: 484.9 g/mol
InChI Key: VZXKMZUYNCMICX-UHFFFAOYSA-N
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Description

Dimethyl 5,5’-[(2-chloro-6-fluorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound that features a unique structure combining a chlorinated and fluorinated phenyl group with a bis-thiophene carboxylate framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5,5’-[(2-chloro-6-fluorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves multiple steps, starting with the preparation of the thiophene carboxylate intermediates. These intermediates are then coupled with the chlorinated and fluorinated phenyl group under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts and halogenated solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5’-[(2-chloro-6-fluorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate groups can be reduced to alcohols.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylate groups may produce alcohols.

Scientific Research Applications

Dimethyl 5,5’-[(2-chloro-6-fluorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of dimethyl 5,5’-[(2-chloro-6-fluorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5,5’-[(2-chloro-4-fluorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate)
  • Dimethyl 5,5’-[(2-bromo-6-fluorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Uniqueness

Dimethyl 5,5’-[(2-chloro-6-fluorophenyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 5-[(2-chloro-6-fluorophenyl)-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFO6S2/c1-8-12(20(26)28-3)16(24)18(30-8)15(14-10(22)6-5-7-11(14)23)19-17(25)13(9(2)31-19)21(27)29-4/h5-7,15,24-25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXKMZUYNCMICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C(C2=C(C=CC=C2Cl)F)C3=C(C(=C(S3)C)C(=O)OC)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-[(2-CHLORO-6-FLUOROPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
METHYL 5-[(2-CHLORO-6-FLUOROPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-[(2-CHLORO-6-FLUOROPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 5-[(2-CHLORO-6-FLUOROPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-[(2-CHLORO-6-FLUOROPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 5-[(2-CHLORO-6-FLUOROPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]METHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE

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